molecular formula C15H22N2O2 B5416766 (2-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

(2-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B5416766
M. Wt: 262.35 g/mol
InChI Key: JFUOUNYILIJQCM-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is an organic compound with the molecular formula C15H22N2O2. It is a member of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms.

Properties

IUPAC Name

(2-ethoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-14-8-5-4-7-13(14)15(18)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUOUNYILIJQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of 2-ethoxybenzoyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepane ring structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclopropyl-6-methyl-1,4-diazepan-1-yl)-(3-ethoxyphenyl)methanone
  • 2-(4-Methyl-1,4-diazepan-1-yl)ethanamine

Uniqueness

(2-Ethoxyphenyl)(4-methyl-1,4-diazepan-1-yl)methanone is unique due to its specific substitution pattern on the diazepane ring and the presence of the ethoxyphenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development .

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